3-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
3-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a propoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Attachment of the propoxyphenyl group:
Formation of the benzamide structure: The final step involves the formation of the benzamide structure by reacting the intermediate with methoxybenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature control: Maintaining optimal temperatures to favor desired reactions.
Purification techniques: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May produce reduced derivatives with fewer oxygen-containing functional groups.
Substitution: May result in compounds with different functional groups replacing the original ones.
Scientific Research Applications
3-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors in biological systems, modulating their activity.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Comparison
3-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which is not found in the similar compounds listed above. This structural difference may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-11-25-15-9-7-13(8-10-15)17-18(22-26-21-17)20-19(23)14-5-4-6-16(12-14)24-2/h4-10,12H,3,11H2,1-2H3,(H,20,22,23) |
InChI Key |
STXJBRNIICAJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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